

Spectroscopic and Synthetic Profile of 1,4-Anhydroerythritol: A Technical Guide

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Compound of Interest

Compound Name: *cis*-Tetrahydrofuran-3,4-diol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 1,4-anhydroerythritol. The information is intended to support researchers and professionals in drug development and chemical synthesis in their understanding and utilization of this versatile heterocyclic building block.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1,4-anhydroerythritol based on its chemical structure and typical values for the functional groups present.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 1,4-Anhydroerythritol

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.0 - 4.2	Multiplet	-	H-3, H-4
~3.6 - 3.8	Multiplet	-	H-2a, H-5a, H-2b, H-5b
Variable	Broad Singlet	-	-OH

Note: Predicted data based on the structure of 1,4-anhydroerythritol. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for 1,4-Anhydroerythritol

Chemical Shift (δ) ppm	Assignment
~75 - 80	C-3, C-4
~70 - 75	C-2, C-5

Note: Predicted data based on the structure of 1,4-anhydroerythritol. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1,4-Anhydroerythritol

Wavenumber (cm^{-1})	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H Stretch (Alcohol)
3000 - 2850	Medium	C-H Stretch (Alkane)
1150 - 1050	Strong	C-O Stretch (Ether and Alcohol)

Note: Predicted data based on the functional groups present in 1,4-anhydroerythritol.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1,4-Anhydroerythritol

m/z	Relative Intensity (%)	Assignment
104	Moderate	[M] ⁺ (Molecular Ion)
103	Low	[M-H] ⁺
87	Moderate	[M-OH] ⁺
73	High	[M-CH ₂ OH] ⁺
57	High	[C ₃ H ₅ O] ⁺
43	Very High	[C ₂ H ₃ O] ⁺

Note: Predicted fragmentation pattern under electron ionization (EI). The molecular weight of 1,4-anhydroerythritol is 104.10 g/mol .

Experimental Protocols

The following are general experimental protocols for the synthesis and spectroscopic analysis of 1,4-anhydroerythritol.

Synthesis of 1,4-Anhydroerythritol from meso-Erythritol

This protocol is adapted from a practical and scalable preparation method.

Materials:

- meso-Erythritol
- p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
- Ethyl acetate (EtOAc)
- Silica gel
- Sodium bicarbonate (NaHCO₃)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a reaction vessel, add meso-erythritol and heat to 125-135 °C until completely molten.
- Add p-toluenesulfonic acid monohydrate (5 mol %) to the molten erythritol.
- Stir the reaction mixture at this temperature for approximately 2-3 hours, monitoring the reaction progress by TLC or GC.
- Cool the reaction mixture to room temperature.
- Dissolve the crude product in ethyl acetate.
- Add silica gel and sodium bicarbonate to the solution and stir vigorously to neutralize the acid and adsorb byproducts.
- Filter the mixture through a pad of silica gel, washing with additional ethyl acetate.
- Combine the filtrates and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield 1,4-anhydroerythritol as a liquid.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 10-20 mg of 1,4-anhydroerythritol for ^1H NMR (or 50-100 mg for ^{13}C NMR) into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6).
- Gently agitate the vial to ensure complete dissolution.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is sufficient for the instrument.

Data Acquisition:

- Instrument: 400 MHz (or higher) NMR Spectrometer
- ^1H NMR: Acquire spectra using a standard pulse program. The spectral width should be set to cover the expected chemical shift range (e.g., 0-10 ppm).
- ^{13}C NMR: Acquire spectra using a proton-decoupled pulse program. The spectral width should be set to cover the expected chemical shift range (e.g., 0-100 ppm).
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Sample Preparation:

- As 1,4-anhydroerythritol is a liquid, a thin film can be prepared by applying a small drop of the sample between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

- Instrument: Fourier Transform Infrared Spectrometer
- Method: Attenuated Total Reflectance (ATR) or transmission.
- Parameters: Scan the sample over the mid-IR range (typically 4000-400 cm^{-1}). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.
- Background: Record a background spectrum of the clean ATR crystal or empty salt plates prior to sample analysis.

Mass Spectrometry

Sample Introduction and Ionization:

- Method: Electron Ionization (EI) is a common method for small, volatile molecules like 1,4-anhydroerythritol.

- Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
- EI Parameters: A standard electron energy of 70 eV is typically used.

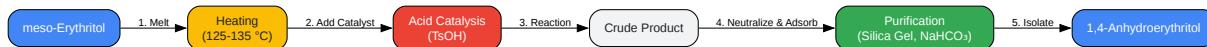
Mass Analysis:

- Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
- Scan Range: Set the mass-to-charge (m/z) scan range to cover the expected molecular ion and fragment ions (e.g., m/z 30-150).

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1,4-anhydroerythritol from meso-erythritol.



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Caption: Synthesis of 1,4-Anhydroerythritol.

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